2-Ethylbutyl acetate
2-Ethylbutyl acetate
2-ethylbutyl acetate appears as a clear colorless liquid. Denser than water and insoluble in water. Vapors heavier than air.
2-Ethylbutyl acetate, also known as fema 2425, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). 2-Ethylbutyl acetate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-ethylbutyl acetate is primarily located in the membrane (predicted from logP). 2-Ethylbutyl acetate has a sweet, apricot, and banana taste.
2-Ethylbutyl acetate, also known as fema 2425, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). 2-Ethylbutyl acetate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-ethylbutyl acetate is primarily located in the membrane (predicted from logP). 2-Ethylbutyl acetate has a sweet, apricot, and banana taste.
Brand Name:
Vulcanchem
CAS No.:
10031-87-5
VCID:
VC21231669
InChI:
InChI=1S/C8H16O2/c1-4-8(5-2)6-10-7(3)9/h8H,4-6H2,1-3H3
SMILES:
CCC(CC)COC(=O)C
Molecular Formula:
C8H16O2
Molecular Weight:
144.21 g/mol
2-Ethylbutyl acetate
CAS No.: 10031-87-5
Cat. No.: VC21231669
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-ethylbutyl acetate appears as a clear colorless liquid. Denser than water and insoluble in water. Vapors heavier than air. 2-Ethylbutyl acetate, also known as fema 2425, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). 2-Ethylbutyl acetate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-ethylbutyl acetate is primarily located in the membrane (predicted from logP). 2-Ethylbutyl acetate has a sweet, apricot, and banana taste. |
|---|---|
| CAS No. | 10031-87-5 |
| Molecular Formula | C8H16O2 |
| Molecular Weight | 144.21 g/mol |
| IUPAC Name | 2-ethylbutyl acetate |
| Standard InChI | InChI=1S/C8H16O2/c1-4-8(5-2)6-10-7(3)9/h8H,4-6H2,1-3H3 |
| Standard InChI Key | HQLKZWRSOHTERR-UHFFFAOYSA-N |
| SMILES | CCC(CC)COC(=O)C |
| Canonical SMILES | CCC(CC)COC(=O)C |
| Boiling Point | 162.5 °C |
| Flash Point | 130 °F (NFPA, 2010) |
| Melting Point | -100 °C <-100°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator